N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide (sulfone) group and substituted at the 3-position with a 2-chloro-5-(trifluoromethyl)phenyl moiety. The Z-configuration of the enamide linkage (C=N) is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C15H14ClF3N2O4S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H14ClF3N2O4S2/c1-25-5-13(22)20-14-21(11-6-27(23,24)7-12(11)26-14)10-4-8(15(17,18)19)2-3-9(10)16/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
ZYXNUOOAIYOQDR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Methoxyacetamide Moiety: The methoxyacetamide group is formed by reacting methoxyacetic acid with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of thiadiazole, thiazole, and sulfone-containing derivatives. Key comparisons include:
Physicochemical and Spectral Comparisons
- Sulfone vs. Non-Sulfone Derivatives: The 5,5-dioxide group in the target compound increases polarity and electron-withdrawing effects compared to non-sulfone analogs (e.g., compound 4h ). This is reflected in IR spectra, where sulfones exhibit strong S=O stretching (~1300–1150 cm⁻¹), distinct from carbonyl stretches in amides (~1670–1640 cm⁻¹) .
- Substituent Effects: The 2-chloro-5-(trifluoromethyl)phenyl group enhances lipophilicity and steric bulk relative to simpler aryl groups (e.g., 2-methoxyphenyl in or 3-methylphenyl in 4g ).
- Enamide Configuration: The Z-configuration in the target compound may influence π-stacking interactions and biological activity compared to E-isomers or non-enamide derivatives like 8a–d .
X-ray and Spectroscopic Insights
- Crystallography : Co-crystals of intermediates like 4.1 and 4.1a reveal planar thiadiazole rings and hydrogen-bonding networks, suggesting similar structural rigidity in the target compound.
- NMR and MS : The target’s ¹H-NMR would likely show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing substituents, comparable to compound 8a (δ 7.47–8.39 ppm) . Mass spectra would feature fragmentation patterns dominated by sulfone and trifluoromethyl groups.
Biological Activity
N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring, a trifluoromethyl group, and a chloro-substituted phenyl group. These structural elements are known to influence the biological properties of compounds significantly.
The molecular formula of this compound is , with a molecular weight of 412.8 g/mol. Its synthesis typically involves multiple steps, including the formation of the thiazole ring and the introduction of various functional groups through electrophilic substitutions and amidation reactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClF3N2O3S2 |
| Molecular Weight | 412.8 g/mol |
| IUPAC Name | N-[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| InChI Key | LSWLKMNOQROKNJ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through interactions with binding sites. These interactions can lead to significant changes in cellular pathways and physiological effects .
Biological Activities
While comprehensive data on the biological activity of this specific compound is limited, compounds with similar structures often exhibit notable biological effects:
- Antimicrobial Activity : Many thiazole derivatives are known for their antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, contributing to increased efficacy against microbial targets.
- Anti-inflammatory Effects : Compounds structurally related to this molecule have been studied for their anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in disease pathways, suggesting that this compound may also possess enzyme inhibitory properties.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of this compound:
- A study highlighted the synthesis and evaluation of thiazole derivatives as potential antimicrobial agents. The incorporation of halogenated phenyl groups was found to enhance activity against various bacterial strains .
- Another research article discussed the development of compounds targeting specific enzymes related to tuberculosis treatment. The structural similarities with known antitubercular agents suggest that this compound could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
